molecular formula C14H14N4O3 B12154420 N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Katalognummer: B12154420
Molekulargewicht: 286.29 g/mol
InChI-Schlüssel: PMEQAWSZPJDTHJ-IUXPMGMMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and pyrazine-2-carboxamide in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields the corresponding amine.

    Substitution: Results in halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazine-2-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other Schiff bases and related compounds .

Eigenschaften

Molekularformel

C14H14N4O3

Molekulargewicht

286.29 g/mol

IUPAC-Name

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-20-11-4-3-10(13(7-11)21-2)8-17-18-14(19)12-9-15-5-6-16-12/h3-9H,1-2H3,(H,18,19)/b17-8-

InChI-Schlüssel

PMEQAWSZPJDTHJ-IUXPMGMMSA-N

Isomerische SMILES

COC1=CC(=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OC

Kanonische SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.